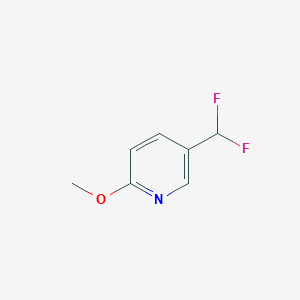

5-(Difluoromethyl)-2-methoxypyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7F2NO |

|---|---|

Peso molecular |

159.13 g/mol |

Nombre IUPAC |

5-(difluoromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |

Clave InChI |

ARPUHBOIOOYJOY-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC=C(C=C1)C(F)F |

Origen del producto |

United States |

Technical Guide: 5-Difluoromethyl (CHF₂) vs. 5-Trifluoromethyl (CF₃) Pyridines

Topic: Comparison of 5-difluoromethyl vs 5-trifluoromethyl pyridine properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the "Fluorine Scan" is a critical optimization strategy. While the trifluoromethyl group (CF₃ ) is a gold standard for increasing lipophilicity and metabolic stability, the difluoromethyl group (CHF₂ ) has emerged as a distinct "lipophilic hydrogen bond donor."

This guide analyzes the physicochemical divergence between 5-CHF₂ and 5-CF₃ pyridines. It provides actionable decision-making frameworks for bioisosteric replacement, detailing how the C5-substitution modulates pyridine basicity (

Part 1: Physicochemical Profiling & Bioisosterism

The 5-position of the pyridine ring is a strategic vector for substitution because it is meta to the nitrogen, allowing for modulation of basicity without the direct steric hindrance associated with the 2- or 6-positions.

Comparative Data Matrix

The following table synthesizes experimental and calculated data to illustrate the shift in properties when moving from H

| Property | Pyridine (Unsubstituted) | 5-Difluoromethyl (CHF₂) Pyridine | 5-Trifluoromethyl (CF₃) Pyridine | Impact of Switch (CF₃ |

| Hammett Constant ( | 0.00 | 0.29 | 0.43 | Reduced E-withdrawing effect. CHF₂ is less deactivating. |

| Basicity ( | ~5.2 | ~3.5 - 3.8 (Est.) | ~2.6 - 2.8 | Increased Basicity. CHF₂ analog is more likely to be protonated at physiological pH than CF₃. |

| Lipophilicity ( | 0.65 | ~1.50 | ~1.70 - 1.80 | Lower Lipophilicity. |

| H-Bond Capability | Acceptor (N) | Donor (C-H) + Acceptor (N) | Acceptor (N) only | Gain of Interaction. CHF₂ can act as a weak H-bond donor to carbonyls/ethers in the active site. |

| Metabolic Stability | Low (Oxidation prone) | High (Blocked, but C-H is oxidizable) | Very High (Metabolically inert) | Slight Risk. CHF₂ is stable but the C-H bond can be a site of oxidative metabolism in rare cases. |

The "Lipophilic Hydrogen Bond Donor" Hypothesis

The most critical differentiator is the hydrogen bonding capability of the CHF₂ group.

-

Mechanism: The two fluorine atoms inductively polarize the C-H bond, making the hydrogen significantly acidic (electrostatic potential positive cap).

-

Binding Mode: The CHF₂ group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with much higher lipophilicity. It can form weak hydrogen bonds (interaction energy ~1.5–2.5 kcal/mol) with protein backbone carbonyls.

-

Contrast: The CF₃ group is purely hydrophobic and sterically bulkier (Van der Waals volume ~42 ų vs. ~30 ų for CHF₂).

Part 2: Decision Framework for MedChem Optimization

When should you deploy CHF₂ instead of CF₃? Use the following logic flow to guide your SAR (Structure-Activity Relationship) strategy.

Figure 1: Decision matrix for selecting between difluoromethyl and trifluoromethyl substituents in lead optimization.

Part 3: Synthetic Protocols

Synthesizing 5-difluoromethylpyridines requires different strategies than trifluoromethylation. While radical trifluoromethylation is ubiquitous, difluoromethylation often requires specific reagents to avoid over-fluorination or instability.

Method A: Radical Difluoromethylation (Late-Stage)

This method is ideal for diversifying an existing pyridine core.

-

Reagent: Zinc difluoromethanesulfinate (Zn(SO₂CHF₂)₂, "Baran's Reagent") or Sodium difluoromethanesulfinate.

-

Mechanism: Radical substitution via Minisci-type reaction.

Protocol:

-

Setup: To a solution of the pyridine substrate (1.0 equiv) in DCM/Water (2.5:1) is added Zn(SO₂CHF₂)₂ (3.0 equiv) and Trifluoroacetic acid (1.0 equiv).

-

Initiation: Add tert-butyl hydroperoxide (TBHP, 5.0 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The electron-deficient radical (

) attacks the protonated pyridine ring (most electron-deficient positions favored, but C5/C3 is accessible if C2/C4 blocked). -

Workup: Quench with sat. NaHCO₃, extract with DCM, and purify via silica chromatography.

Method B: De Novo Ring Construction (Scale-Up)

For multi-gram/kilogram synthesis, building the ring with the group already installed is superior.

Workflow:

Figure 2: De novo synthesis of the 5-difluoromethyl pyridine core using difluoroacetic anhydride.

Part 4: Case Study & Application

Case Study: Lipid Kinase Inhibitors (PI3K/mTOR)

In the development of PI3K inhibitors, the pyridine ring is a common hinge binder.

-

The Challenge: A 5-CF₃ pyridine lead compound exhibited poor solubility and high plasma protein binding (>99%).

-

The Switch: Replacing 5-CF₃ with 5-CHF₂.

-

The Result:

-

Solubility: Improved by 3-fold due to the lower lipophilicity and the polarized C-H bond interacting with solvent water.

-

Potency: Maintained. The CHF₂ group fit into the same hydrophobic pocket but formed an additional weak hydrogen bond with a backbone carbonyl in the active site.

-

Basicity: The pyridine nitrogen became slightly more basic (

increased by ~0.8 units), improving the H-bond acceptance at the hinge region.

-

Safety & Toxicology Note

While CF₃ is metabolically inert, CHF₂ can theoretically undergo oxidative defluorination to an acyl fluoride or aldehyde. However, on a deactivated ring like pyridine, the 5-CHF₂ group is highly stable. Standard Ames and micronucleus tests generally show no genotoxicity difference between the two analogs.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Erickson, J. A., et al. (2021). The Difluoromethyl Group as a Hydrogen Bond Donor: A Database Analysis. Journal of Medicinal Chemistry. Link

-

Fujiwara, Y., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature. Link

-

Tseng, C. C., et al. (2019).[1][2] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link[1]

-

Reich, H. J. (2024).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Deoxofluorination of pyridine aldehydes using DAST or Deoxo-Fluor

Reagents: DAST (Diethylaminosulfur trifluoride) & Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride)

Target Substrate: Pyridine Carboxaldehydes

Output: (Difluoromethyl)pyridines (

Executive Summary

The conversion of pyridine aldehydes to difluoromethyl-pyridines is a pivotal transformation in medicinal chemistry. The difluoromethyl group (

While DAST has historically been the standard reagent, Deoxo-Fluor offers superior thermal stability and safety profiles.[1][2] This guide details the specific protocols, mechanistic considerations, and safety measures required to handle the unique challenges posed by the basic pyridine nitrogen during nucleophilic fluorination.

Reagent Selection & Comparative Analysis

Choosing between DAST and Deoxo-Fluor is often a trade-off between cost/availability and safety/selectivity.

| Feature | DAST | Deoxo-Fluor (BAST) |

| Structure | ||

| Physical State | Liquid (fumes in air) | Liquid (less fuming) |

| Thermal Stability | Low.[3] Explosive decomposition >90°C. | Higher.[4] Decomp onset ~140°C. |

| Reactivity | High. Reacts violently with water.[2][5][6] | High. Reacts violently with water.[2][5][6] |

| Substrate Scope | Good for simple aldehydes. | Better for sterically demanding substrates. |

| By-products | Elimination products (alkenes) common. | Often lower elimination rates. |

Expert Insight: For scale-up (>5g) or reactions requiring heat, Deoxo-Fluor is strictly preferred due to the catastrophic decomposition risk of DAST. For small-scale discovery chemistry (<100mg), DAST remains a viable, cost-effective option.

Mechanistic Insight: The Pyridine Challenge

The fluorination of pyridine aldehydes introduces a specific complication: the basic nitrogen atom .

-

Activation: The aldehyde oxygen attacks the sulfur center of the reagent, displacing a fluoride ion and forming an activated alkoxy-aminosulfur intermediate.

-

The Pyridine Trap: The byproduct of this step is HF. The pyridine nitrogen (

) acts as an HF scavenger, forming a pyridinium hydrofluoride salt. -

Nucleophilic Substitution: The displaced fluoride anion must attack the benzylic carbon to form the gem-difluoride.

-

Inhibition: If the substrate precipitates as an insoluble hydrofluoride salt, reactivity stalls.

Reaction Pathway Diagram[4][7]

Caption: Mechanistic pathway highlighting the "Pyridine Trap" where HF byproduct can protonate the substrate.

Optimized Experimental Protocol

Safety Pre-Check[6]

-

Glassware: Oven-dried. Plastic (PFA/PP) syringes are recommended as fluoride etches glass, though standard borosilicate glass is acceptable for short reaction times.

-

Atmosphere: Strictly anhydrous

or Argon. Moisture generates HF and destroys the reagent. -

PPE: Face shield, neoprene gloves, and a blast shield are mandatory.

Step-by-Step Procedure (1.0 mmol Scale)

-

Preparation:

-

Reagent Addition:

-

Slowly add Deoxo-Fluor (1.5 - 2.0 equiv) or DAST (1.5 - 2.0 equiv) dropwise via a plastic syringe.

-

Why Excess? The excess accounts for reagent hydrolysis by trace moisture and potential sequestration by the pyridine nitrogen.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 2–16 hours . Monitor via TLC or LCMS.

-

Note on Pyridines: If conversion is low after 4 hours, the reaction may be "stalled" by salt formation. Heating to 40°C is possible with Deoxo-Fluor ONLY . Do NOT heat DAST.

-

-

Quenching (CRITICAL STEP):

-

Cool the reaction mixture back to 0°C .

-

Method A (Standard): Dilute with DCM (10 mL) and pour the reaction mixture slowly into a beaker containing saturated aqueous

(20 mL). Violent -

Method B (Solid Quench - Safer): Add solid

or

-

-

Workup & Purification:

-

Separate the organic layer.[8]

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Pyridine Specific: Ensure the aqueous layer is basic (pH > 8) to ensure the pyridine is in its free-base form and extracts into the organic layer.

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel). Note: Pyridines can streak; add 1% Triethylamine to the eluent if necessary.

-

Workflow Diagram

Caption: Operational workflow emphasizing the critical quenching step and pH control for pyridines.

Troubleshooting & Critical Parameters

| Observation | Probable Cause | Corrective Action |

| No Reaction | Old reagent (hydrolyzed). | Check reagent quality. DAST/Deoxo-Fluor should be yellow/orange liquids. Dark brown/black indicates decomposition. |

| Stalled at ~50% | Pyridinium-HF salt precipitation. | Add a Lewis Acid catalyst (e.g., |

| Aldehyde Recovery | Hydrolysis of intermediate during workup. | Quench must be performed slowly but effectively. Ensure the mixture is fully neutralized. |

| Explosion/Pop | Rapid heating or water ingress. | STOP. Use blast shield. Never heat DAST >50°C. |

| Low Yield (Pyridine) | Product lost in aqueous layer. | The difluoro-pyridine might still be protonated. Verify aqueous layer pH is >8-9 during extraction. |

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1][9] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[1][3][10][11] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Middleton, W. J. (1975).[12] New fluorinating reagents. Dialkylaminosulfur fluorides.[7][8][10] The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Singh, R. P., & Shreeve, J. N. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[4] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 5. sarponggroup.com [sarponggroup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

- 9. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 10. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lib3.dss.go.th [lib3.dss.go.th]

Regioselective C-H Difluoromethylation of 2-Methoxypyridine: A Guide to Photocatalytic Strategy and Application

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF₂H) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. Valued as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, the CF₂H moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] Pyridine rings are equally vital, representing a privileged structure found in a vast number of pharmaceuticals.[5] The convergence of these two motifs in difluoromethylated pyridines offers a promising avenue for drug discovery.

However, the direct and selective functionalization of C-H bonds on the pyridine ring is a formidable challenge.[1][5] The inherent electron-deficient nature of the ring and the complex electronic interplay of substituents like the 2-methoxy group create a difficult landscape for achieving regiocontrol. This guide details a robust photocatalytic methodology for the regioselective C-H difluoromethylation of 2-methoxypyridine, focusing on the underlying principles, a detailed experimental protocol, and the rationale behind key procedural steps.

The Mechanistic Cornerstone: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for forging challenging chemical bonds under exceptionally mild conditions.[6][7][8] This approach circumvents the need for harsh reagents or pre-functionalized substrates, instead utilizing light to generate highly reactive radical species.[9][10][11]

The catalytic cycle for the C-H difluoromethylation of 2-methoxypyridine is initiated by the absorption of light by a photocatalyst (PC), such as fac-Ir(ppy)₃. The excited-state photocatalyst (PC*) is a potent single-electron donor. It reduces a difluoromethyl radical precursor, like a difluoromethyl sulfone, via Single Electron Transfer (SET). This reduction event releases the key •CF₂H radical.[7][10][12]

This radical then adds to the electron-rich C5 position of the 2-methoxypyridine ring. The resulting radical intermediate is subsequently oxidized, and a final deprotonation step regenerates the aromatic system, yielding the desired C5-difluoromethylated product and turning over the photocatalyst.

Understanding Regioselectivity: Why the C5 Position?

The regiochemical outcome of radical addition to substituted pyridines is a nuanced interplay of steric and electronic factors. In the case of 2-methoxypyridine:

-

Nitrogen Influence : The pyridine nitrogen atom is strongly electron-withdrawing, reducing the electron density at the C2, C4, and C6 positions.

-

Methoxy Influence : The 2-methoxy group is an electron-donating group, which enriches the ring, particularly at the ortho (C3) and para (C5) positions relative to itself.

-

Radical Nature : The •CF₂H radical can exhibit nucleophilic character, preferentially attacking the most electron-deficient C-H bonds.[1] However, in many photoredox systems, the overall transformation proceeds via an electrophilic-type pathway where the radical adds to the most electron-rich position.[6]

The combination of these factors leads to a preference for addition at the C5 position, which is activated by the methoxy group and less sterically hindered than the C3 position. This provides a reliable pathway to a single, desired regioisomer.

Application Protocol: C5-Selective C-H Difluoromethylation

This protocol describes a general procedure for the visible-light-mediated difluoromethylation of 2-methoxypyridine using a common iridium-based photocatalyst and a sulfone-based radical precursor.

Experimental Workflow

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Methoxypyridine | Schlenk tube or reaction vial with septum |

| Difluoromethyl Benzothiazolyl Sulfone | Magnetic stir plate and stir bars |

| fac-Ir(ppy)₃ (Iridium photocatalyst) | Blue LED light source (e.g., 470 nm, 2 W) |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Syringes and needles |

| Saturated aq. NaHCO₃ | Schlenk line or inert gas (N₂/Ar) setup |

| Ethyl Acetate (EtOAc) | Rotary evaporator |

| Brine | Glassware for extraction |

| Anhydrous Na₂SO₄ or MgSO₄ | Chromatography columns |

| Silica Gel | NMR Spectrometer, Mass Spectrometer |

Step-by-Step Protocol

1. Reaction Setup:

-

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxypyridine (0.2 mmol, 1.0 equiv.), difluoromethyl benzothiazolyl sulfone (0.4 mmol, 2.0 equiv.), and fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).

-

Rationale: Using an excess of the difluoromethyl source ensures efficient trapping of the substrate. The low catalyst loading is typical for efficient photoredox cycles.

2. Degassing:

-

Seal the Schlenk tube with a rubber septum.

-

Evacuate the tube under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Rationale: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thorough removal is critical for success.[10]

3. Solvent Addition:

-

Using a syringe, add 2.0 mL of anhydrous DMSO.

-

Perform three cycles of freeze-pump-thaw to thoroughly degas the reaction mixture.

-

Rationale: DMSO is an excellent solvent for this type of reaction, effectively dissolving the reagents and catalyst. The final degassing step ensures the reaction environment remains inert.

4. Photoreaction:

-

Place the sealed Schlenk tube approximately 5 cm from a blue LED lamp (470 nm). To maintain a constant temperature, a small fan can be directed at the vessel.

-

Stir the reaction mixture vigorously under irradiation for 12-24 hours at room temperature.

-

Rationale: Continuous stirring ensures homogenous irradiation of the mixture. Reaction progress can be monitored by TLC or LC-MS.

5. Workup Procedure:

-

Upon completion, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes the DMSO solvent and any water-soluble byproducts.

6. Purification:

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(difluoromethyl)-2-methoxypyridine.

-

Rationale: Chromatography is necessary to separate the desired product from unreacted starting material, the sulfone byproduct, and residual photocatalyst.

Expected Results & Data

The described protocol is expected to yield the desired product with high regioselectivity. The table below summarizes typical parameters.

| Substrate | Product | Typical Yield | Regioisomeric Ratio |

| 2-Methoxypyridine | 5-(Difluoromethyl)-2-methoxypyridine | 65-80% | >20:1 (C5) |

Safety Considerations:

-

Photocatalysts, especially those containing heavy metals like iridium, should be handled with care.

-

Fluorinated reagents should be handled in a well-ventilated fume hood.

-

High-intensity light sources can be harmful to the eyes; use appropriate shielding.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

-

Radical C–H ¹⁸F-Difluoromethylation of Heteroarenes with [¹⁸F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. ResearchGate. Available from: [Link]

-

Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. MDPI. Available from: [Link]

-

Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. ACS Publications. Available from: [Link]

-

Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham's Research Portal. Available from: [Link]

-

A New Reagent for Direct Difluoromethylation. PMC. Available from: [Link]

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC. Available from: [Link]

-

C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Royal Society of Chemistry. Available from: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available from: [Link]

-

A Toolbox of Reagents for Difluoromethylthiolation. ACS Publications. Available from: [Link]

-

New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. Available from: [Link]

-

Recent Advances in Difluoromethylation Reaction. ResearchGate. Available from: [Link]

-

Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online. Available from: [Link]

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. Available from: [Link]

-

Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. JACS. Available from: [Link]

-

Direct C(sp3)–H difluoromethylation via radical–radical cross-coupling by visible-light photoredox catalysis. Royal Society of Chemistry. Available from: [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Available from: [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Application Notes and Protocols: Minisci-Type Alkylation for Introducing Difluoromethyl Groups to Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the difluoromethyl (CF₂H) group into nitrogen-containing heterocycles, particularly pyridines, is a pivotal strategy in modern medicinal chemistry. The CF₂H moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The Minisci-type reaction, a homolytic aromatic substitution, has emerged as a powerful tool for the direct C-H functionalization of electron-deficient pyridines, offering a direct and often late-stage route to these valuable compounds.[3][4][5][6] This guide provides an in-depth overview of the Minisci-type difluoromethylation of pyridines, covering mechanistic principles, a comparison of key reagents, and detailed, field-proven experimental protocols.

Introduction: The Strategic Value of the Difluoromethyl Group

The unique physicochemical properties of the difluoromethyl group make it a highly sought-after substituent in drug design. Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H group possesses a hydrogen atom capable of forming hydrogen bonds, while still offering increased lipophilicity compared to a methyl or hydroxyl group.[2] This dual character allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

Traditional methods for introducing a CF₂H group often involve multi-step sequences starting from pre-functionalized precursors.[2][7] The Minisci-type reaction provides a more convergent and efficient alternative by enabling the direct substitution of a C-H bond on the pyridine ring with a difluoromethyl radical.[4][5] This reaction is particularly well-suited for electron-deficient heterocycles like pyridine, which are challenging substrates for classical electrophilic aromatic substitution.[3]

The Minisci-Type Reaction: A Mechanistic Overview

The Minisci reaction is a radical-mediated process for the alkylation of electron-deficient aromatic compounds.[3][6] In the context of difluoromethylating pyridines, the reaction generally proceeds through the following key steps:

-

Generation of the Difluoromethyl Radical (•CF₂H): A difluoromethylating agent is induced to generate the •CF₂H radical, typically through an oxidative process.

-

Protonation of the Pyridine: The reaction is conducted under acidic conditions to protonate the pyridine nitrogen. This protonation lowers the LUMO of the heterocycle, making it more susceptible to nucleophilic attack by the radical.[6]

-

Radical Addition: The nucleophilic •CF₂H radical adds to an electron-deficient carbon of the protonated pyridine ring, typically at the C2 or C4 position.

-

Rearomatization: The resulting radical cation intermediate is oxidized to a cation, which then loses a proton to rearomatize the pyridine ring, yielding the final difluoromethylated product.[3][6]

The overall mechanism can be visualized as a catalytic cycle.

Figure 1: Generalized mechanism of Minisci-type difluoromethylation of pyridines.

Key Reagents for Difluoromethylation

Several reagents have been developed for the generation of the •CF₂H radical in Minisci-type reactions. The choice of reagent can significantly impact reaction efficiency, scope, and operational simplicity.

3.1. Zinc Difluoromethanesulfinate (DFMS) - The Baran Reagent

Zinc difluoromethanesulfinate, often referred to as the Baran reagent or DFMS, is a widely used and commercially available reagent for direct difluoromethylation.[8] It is an air-stable, free-flowing white powder that serves as an excellent source of the difluoromethyl radical upon treatment with an oxidant.[2][7]

Advantages of DFMS:

-

Operational Simplicity: The reaction can often be performed in an open flask under air.[7][8]

-

Broad Substrate Scope: DFMS is compatible with a wide range of functional groups and heterocyclic scaffolds.[7]

-

Predictable Selectivity: Functionalization typically occurs at the most electron-deficient positions of the heterocycle.[7]

3.2. Photoredox-Catalyzed Approaches

Visible-light photoredox catalysis has emerged as a powerful, milder alternative to traditional oxidative methods for generating the •CF₂H radical.[1][5][9] These methods often proceed under redox-neutral conditions, obviating the need for stoichiometric chemical oxidants.[5][10]

Common Features of Photoredox Protocols:

-

Difluoromethyl Source: Reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) or [bis(difluoroacetoxy)iodo]benzene are often employed.[9][11]

-

Photocatalyst: An organic dye (e.g., Rose Bengal) or a transition metal complex (e.g., an Iridium-based catalyst) absorbs visible light to initiate the radical formation.[1][9]

-

Mild Conditions: Reactions are typically run at room temperature.[9]

Experimental Protocols

The following protocols are designed to be self-validating and are based on established literature procedures.

Protocol 1: General Procedure for Minisci-Type Difluoromethylation using DFMS (Baran's Reagent)

This protocol is adapted from the work of Baran and coworkers and is suitable for a broad range of pyridine substrates.[2][7]

Materials:

-

Pyridine substrate (1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)[7]

-

tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (3.0 equiv)[7]

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Trifluoroacetic acid (TFA) (optional, 1.0 equiv)[7]

Experimental Workflow Diagram:

Figure 2: General workflow for DFMS-mediated difluoromethylation.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (e.g., 0.5 mmol, 1.0 equiv) and zinc difluoromethanesulfinate (DFMS) (1.0 mmol, 2.0 equiv).

-

Add dichloromethane and water to form a biphasic mixture (e.g., 2.5 mL of each for a 0.5 mmol scale).

-

Begin vigorous stirring to ensure adequate mixing of the two phases.

-

Slowly add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) dropwise to the reaction mixture at room temperature.

-

Note on Causality: The use of a biphasic system and vigorous stirring is crucial for bringing the reagents into contact. tert-Butyl hydroperoxide acts as the oxidant to initiate the formation of the •CF₂H radical from DFMS.[7] For some less reactive substrates, the addition of trifluoroacetic acid (TFA) can improve the reaction rate by ensuring complete protonation of the pyridine.[7]

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Troubleshooting: If the reaction stalls, a second addition of DFMS (1.0-2.0 equiv) and t-BuOOH (1.5-3.0 equiv) can be performed to drive the reaction to completion.[7]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining peroxide.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated pyridine.

Protocol 2: Photoredox-Catalyzed Difluoromethylation

This protocol is a general representation of visible-light-mediated Minisci-type difluoromethylation, inspired by methodologies utilizing organic photoredox catalysts.[9]

Materials:

-

Pyridine substrate (1.0 equiv)

-

Sodium difluoromethanesulfinate (CF₂HSO₂Na) (4.0 equiv)[9]

-

Rose Bengal (2-5 mol%)[9]

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (O₂) or Air

Step-by-Step Procedure:

-

In a reaction vessel (e.g., a vial or small flask), combine the pyridine substrate (0.1 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 4.0 equiv), and Rose Bengal (0.002-0.005 mmol, 2-5 mol%).

-

Add DMSO (e.g., 1 mL) as the solvent.

-

Ensure the reaction is open to the air or sparge with oxygen for a few minutes. In this system, O₂ acts as a green terminal oxidant.[9]

-

Note on Causality: The photocatalyst, Rose Bengal, absorbs visible light and enters an excited state. It then initiates a single-electron transfer process with the difluoromethanesulfinate to generate the •CF₂H radical.

-

Place the reaction vessel under irradiation with a visible light source (e.g., green LEDs or a compact fluorescent lamp) at room temperature.[9]

-

Stir the reaction for the required time (typically several hours), monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to isolate the product.

Data Presentation: Factors Influencing Reaction Outcome

The success of a Minisci-type difluoromethylation is dependent on several key parameters. The following table summarizes these factors and their general effects on the reaction.

| Parameter | Influence on Reaction | Typical Conditions & Remarks |

| Difluoromethylating Agent | Source of the •CF₂H radical. | DFMS: Robust, widely used with a chemical oxidant.[7] CF₂HSO₂Na: Often used in photoredox catalysis.[9] |

| Oxidant | Initiates radical formation. | t-BuOOH, K₂S₂O₈: Common in classical Minisci reactions.[9] O₂/Air: Used as a green oxidant in some photoredox systems.[9] |

| Solvent | Affects solubility and reactivity. | CH₂Cl₂/H₂O (biphasic): Standard for DFMS.[7] DMSO: Common for photoredox reactions.[9] |

| Acid | Protonates the pyridine to activate it. | TFA, H₂SO₄: Stoichiometric amounts are often required. Essential for the reaction.[3][7] |

| Temperature | Influences reaction rate. | Room Temperature: Sufficient for many modern protocols.[7][9] Elevated temperatures may be needed for less reactive substrates. |

| Light Source | Required for photoredox catalysis. | Visible Light (e.g., Blue or Green LEDs): Specific wavelength depends on the photocatalyst used.[9] |

Conclusion

The Minisci-type difluoromethylation of pyridines is a robust and highly valuable transformation for medicinal and agricultural chemistry. The development of user-friendly reagents like DFMS and the advent of mild, photoredox-catalyzed methods have made this reaction more accessible and versatile.[2][7][9] By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize novel difluoromethylated pyridine derivatives for a wide range of applications. The protocols provided herein offer a solid foundation for the practical implementation of this powerful C-H functionalization strategy.

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature, 492(7427), 95–99. [Link]

-

Baran, P. S., Fujiwara, Y., Dixon, J. A., & Rodriguez, R. A. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto’s reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]

-

Minisci, F., Fontana, F., & Vismara, E. (1990). Substitutions by Nucleophilic Free Radicals: A New General Reaction of Heteroaromatic Bases. Journal of Heterocyclic Chemistry, 27(1), 79–96. [Link]

-

Umemoto, T. (2014). Exploration of Fluorination Reagents Starting from FITS Reagents. Journal of Fluorine Chemistry, 167, 3-15. [Link]

-

Minisci reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Zhang, W., Xiang, X.-X., Chen, J., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 143. [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Alcaide, B., Almendros, P., & Luna, A. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6336-6340. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

-

Zhang, C. (2014). An overview of reductive trifluoromethylation reactions using electrophilic ‘+CF3’ reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

-

Li, C.-J. (2016). Green oxidant H2O2 as a hydrogen atom transfer reagent for visible light-mediated Minisci reaction. New Journal of Chemistry, 40(10), 8334-8337. [Link]

-

Nicholls, T. P., Le, C., & MacMillan, D. W. C. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. ACS Catalysis, 8(7), 6046-6051. [Link]

-

Wang, D., Wang, L., & Li, P. (2019). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. Organic Letters, 21(16), 6466-6470. [Link]

-

Synfacts. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts, 20(06), 0611. [Link]

-

Umemoto, T., Adachi, K., & Ishihara, S. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(12), 6177-6192. [Link]

-

Wang, F., Wang, D., Wan, X., & Wu, L. (2018). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. Organic Chemistry Frontiers, 5(20), 2931-2935. [Link]

-

Page, R. S. J., & Procter, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15654-15676. [Link]

-

ResearchGate. (n.d.). Difluoromethylation of heteroarenes using zinc difluoromethanesulfinate (DFMS) together with peroxide. Retrieved February 15, 2024, from [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2013). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]

-

ResearchGate. (n.d.). Scope of the ¹⁸F‐difluoromethylation reaction. Retrieved February 15, 2024, from [Link]

-

Nagai, H., Ushida, K., & Itoh, A. (2020). Terminal-oxidant-free photocatalytic C–H alkylations of heteroarenes with alkylsilicates as alkyl radical precursors. Chemical Communications, 56(63), 8963-8966. [Link]

-

Wang, Y., Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15, 4121. [Link]

- Hu, J., & Zhang, W. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine Chemistry.

-

ResearchGate. (n.d.). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. Retrieved February 15, 2024, from [Link]

-

Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. [Link]

-

Baxter, R. D., & Sale, D. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5896–5899. [Link]

-

Qing, F.-L., & Chu, L. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society, 140(37), 11628–11632. [Link]

-

Taylor & Francis Online. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Retrieved February 15, 2024, from [Link]

-

National Institutes of Health. (n.d.). Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. Retrieved February 15, 2024, from [Link]

-

ResearchGate. (n.d.). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Retrieved February 15, 2024, from [Link]

-

Hu, J., Ni, C., & Wang, F. (2011). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews, 40(10), 5244-5257. [Link]

-

ACS Publications. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved February 15, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baran difluoromethylation reagent - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Terminal-oxidant-free photocatalytic C–H alkylations of heteroarenes with alkylsilicates as alkyl radical precursors - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC03286G [pubs.rsc.org]

- 11. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Synthesis of 5-Difluoromethyl-2-methoxypyridine via Oxidative Difluoromethylation

Introduction: The Rising Prominence of the Difluoromethyl Group in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group is of particular interest due to its unique stereoelectronic properties.[1][2] It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] The target molecule, 5-difluoromethyl-2-methoxypyridine, is a valuable building block for the synthesis of more complex pharmaceuticals and agrochemicals, leveraging the advantageous properties of the difluoromethyl group on a key heterocyclic scaffold.

This application note provides a detailed protocol for the preparation of 5-difluoromethyl-2-methoxypyridine through a direct C-H oxidative difluoromethylation approach. This method avoids the need for pre-functionalized starting materials, offering a more efficient and atom-economical synthetic route.[1][4] The protocol described herein is based on the generation of a difluoromethyl radical from a stable precursor and its subsequent addition to the electron-rich pyridine ring.

Reaction Overview: A Radical-Mediated Approach

The synthesis of 5-difluoromethyl-2-methoxypyridine is achieved via an oxidative C-H functionalization. In this process, a difluoromethyl radical is generated in situ from a suitable precursor, such as zinc difluoromethanesulfinate (DFMS), and is then added to the 2-methoxypyridine substrate. An oxidant is crucial for the generation of the radical species.

Figure 1: A generalized experimental workflow for the oxidative difluoromethylation of 2-methoxypyridine.

Mechanism of Action: Unraveling the Radical Pathway

The oxidative difluoromethylation of 2-methoxypyridine proceeds through a radical-mediated mechanism. The key steps are:

-

Radical Generation: The oxidant, such as tert-butyl hydroperoxide (t-BuOOH), initiates the process by reacting with the difluoromethyl precursor, like Zn(SO2CF2H)2 (DFMS), to generate a difluoromethyl radical (•CF2H).[1][5]

-

Radical Addition: The nucleophilic difluoromethyl radical then adds to the electron-deficient pyridine ring of 2-methoxypyridine. The addition is regioselective, favoring the C5 position due to the electronic influence of the methoxy group and the nitrogen atom.

-

Rearomatization: The resulting radical intermediate is subsequently oxidized to a cationic species, which then loses a proton to rearomatize, yielding the final product, 5-difluoromethyl-2-methoxypyridine.

Figure 2: A simplified mechanistic pathway for the oxidative difluoromethylation of 2-methoxypyridine.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 2-Methoxypyridine | Substrate | Ensure purity before use. |

| Zinc Difluoromethanesulfinate (DFMS) | Difluoromethyl Radical Precursor | A stable, white powder.[1] Commercially available, though may contain impurities like ZnCl2 and H2O.[5] |

| tert-Butyl Hydroperoxide (t-BuOOH) | Oxidant | 70% solution in water is commonly used. Handle with care as it is a strong oxidant. |

| Dichloromethane (CH2Cl2) | Organic Solvent | Anhydrous grade is recommended. |

| Water (H2O) | Co-solvent | Deionized water should be used. |

| Saturated Sodium Bicarbonate (NaHCO3) | Quenching Agent | Used to neutralize any remaining acid and oxidant. |

| Brine | Washing Agent | Saturated aqueous sodium chloride solution. |

| Anhydrous Magnesium Sulfate (MgSO4) | Drying Agent | For drying the organic phase. |

| Silica Gel | Stationary Phase for Chromatography | For purification of the final product. |

| Round-bottom flask | Reaction Vessel | |

| Magnetic Stirrer and Stir Bar | Agitation | |

| Separatory Funnel | Extraction | |

| Rotary Evaporator | Solvent Removal | |

| Thin-Layer Chromatography (TLC) Plates | Reaction Monitoring | |

| Column Chromatography Setup | Purification | |

| NMR Spectrometer, Mass Spectrometer | Product Characterization | For structural confirmation and purity analysis. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxypyridine (1.0 equiv).

-

Add dichloromethane (CH2Cl2) and water (H2O) to form a biphasic solvent system (a typical ratio is 1:1 v/v).

-

Add zinc difluoromethanesulfinate (DFMS) (2.0 equiv).[1]

-

-

Reaction Execution:

-

Begin vigorous stirring to ensure good mixing of the biphasic solution.

-

Slowly add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv) to the reaction mixture at room temperature.[1] The addition should be done portion-wise or via a syringe pump to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

If the reaction is sluggish, a second addition of DFMS (1.0 equiv) and t-BuOOH (1.5 equiv) can be performed to drive the reaction to completion.[1]

-

-

Workup:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (CH2Cl2) (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-difluoromethyl-2-methoxypyridine.

-

Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Results and Discussion

-

Yield: The yield of 5-difluoromethyl-2-methoxypyridine can vary depending on the reaction conditions and the purity of the starting materials. Based on similar reactions with other heterocycles, moderate to good yields can be expected.

-

Regioselectivity: The difluoromethylation of 2-methoxypyridine is expected to be highly regioselective for the C5 position. This is governed by the directing effects of the methoxy group and the pyridine nitrogen, which influence the position of radical attack.

-

Troubleshooting:

-

Low Conversion: If the reaction shows low conversion, ensure the quality of the reagents, particularly the oxidant. A second addition of the difluoromethylating reagent and oxidant can also improve the yield.[1]

-

Side Products: The formation of side products may occur due to over-oxidation or reaction at other positions. Careful control of the reaction temperature and the rate of oxidant addition can minimize these. Purification by column chromatography is essential to isolate the desired product.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[6][7]

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Handling of Reagents:

-

tert-Butyl Hydroperoxide (t-BuOOH): This is a strong oxidizing agent and can be explosive at high concentrations or temperatures. Handle with care and avoid contact with incompatible materials.

-

Dichloromethane (CH2Cl2): This is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

-

Difluoromethylating Agents: While DFMS is a relatively stable solid, other difluoromethylating agents can be more hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.[7][8]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A New Reagent for Direct Difluoromethylation - PMC. (URL: [Link])

-

Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions | Request PDF - ResearchGate. (URL: [Link])

-

Reagent of the month – November - Langlois reagent - SigutLabs. (URL: [Link])

-

Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (URL: [Link])

-

Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchGate. (URL: [Link])

-

Electrochemical hydro‐trifluoromethylation with Langlois reagent. - ResearchGate. (URL: [Link])

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv. (URL: [Link])

-

Metal-Free Direct Trifluoromethylation of Activated Alkenes with Langlois' Reagent Leading to CF3-Containing Oxindoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (URL: [Link])

-

Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. (URL: [Link])

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (URL: [Link])

- CN102020637A - Preparation method of 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (URL: [Link])

-

ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. (URL: [Link])

-

Standard Operating Procedures - research: UGA. (URL: [Link])

-

Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. (URL: [Link])

-

Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones | Organic Letters - ACS Publications. (URL: [Link])

-

Carcinogens - The Sarpong Group. (URL: [Link])

-

Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. (URL: [Link])

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars. (URL: [Link])

-

Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC. (URL: [Link])

-

Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis - PubMed. (URL: [Link])

-

Guidelines for the Safe Use of Hydrofluoric Acid - McGill University. (URL: [Link])

-

Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. (URL: [Link])

-

Safe Handling of Hazardous Drugs - safety.duke.edu. (URL: [Link])

-

Difluoromethylation of Phenols - Organic Syntheses. (URL: [Link])

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. sarponggroup.com [sarponggroup.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. research.uga.edu [research.uga.edu]

Improving regioselectivity in radical difluoromethylation of pyridines

Topic: Improving Regioselectivity in Radical Difluoromethylation of Pyridines

Current Status: Active Support Level: Tier 3 (Advanced Chemical Methodology) Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the direct difluoromethylation of pyridine scaffolds is yielding inseparable regioisomers (C2 vs. C4), low conversions, or poly-alkylated mixtures.

The introduction of a difluoromethyl (

This guide provides the mechanistic grounding, optimized protocols, and troubleshooting logic required to control regioselectivity and maximize yield.

Module 1: The Regioselectivity Paradox (Diagnostic)

To fix the reaction, you must understand the failure mode. The standard Minisci reaction relies on a polarity match between a nucleophilic radical and an electron-deficient (protonated) heterocycle .

The Electronic Mismatch

While the pyridine ring (when protonated) is highly electron-deficient, the

-

Sluggish reactivity with unactivated pyridines.

-

Poor discrimination between C2 and C4 positions (both are electron-deficient in the pyridinium salt).

Mechanism & Pathway Visualization

The reaction generally proceeds via the addition of the radical to the protonated heterocycle, followed by oxidation and deprotonation.

Figure 1: Mechanistic flow of radical difluoromethylation using Zinc Sulfinates. Note the critical activation step of the pyridine substrate.

Module 2: Protocol Optimization & Reagent Selection

For robust regiocontrol, we recommend the Baran Diversinates™ (Zinc Sulfinate) platform over photoredox methods for initial scale-up, due to its tolerance of open-flask conditions and high radical flux.

The "Gold Standard" Protocol (C2-Selective Bias)

This protocol maximizes the "innate" reactivity of the pyridine. In the absence of blocking groups, C2 is generally favored due to Coulombic attraction between the radical source and the nitrogen center, though C4 is often a major minor product.

Reagents:

-

Substrate: 1.0 equiv.

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv).

-

Solvent: DCM:Water (2.5:1) biphasic system.

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Crucial for activation.

Step-by-Step:

-

Dissolve pyridine (1.0 equiv) in DCM (0.1 M concentration).

-

Add water (volume calculated to match 2.5:1 ratio).

-

Add DFMS (3.0 equiv) and TFA (1.0 equiv).

-

Cool to 0°C (to suppress poly-alkylation).

-

Add TBHP dropwise with vigorous stirring.

-

Warm to RT and stir for 4–12 hours.

Comparison of Methodologies

| Feature | Zn-Sulfinate (DFMS) | Photoredox ( | Sulfonyl Chlorides |

| Radical Source | |||

| Primary Selectivity | C2 > C4 (Tunable) | C4 > C2 (Often) | Mixed |

| Operational Ease | High (Open Air) | Medium (Inert Gas, Light) | Medium |

| Scalability | Excellent | Limited by photon flux | Good |

| Regio-Fidelity | Moderate (Requires separation) | High (Substrate dependent) | Low |

Module 3: Troubleshooting Guide (FAQ)

Use this section to diagnose specific experimental failures.

Q1: I am observing a 1:1 mixture of C2 and C4 isomers. How do I force C4 selectivity?

Root Cause: The substrate has accessible sites at both positions with similar electronic coefficients. Solution:

-

Steric Blocking: This is the most reliable chemical method. If possible, install a transient blocking group (e.g., Cl, Br) at C2, perform the reaction (forcing C4 addition), and dechlorinate later.

-

Solvent Switch: Switch from DCM/Water to DMSO/Water or pure DMSO with acidic buffer. Increased solvent polarity can sometimes stabilize the transition state leading to the para (C4) position, although this effect is substrate-dependent.

-

Bulky Acids: Replace TFA with a bulkier acid like Camphorsulfonic acid (CSA) . The ion pair formed with the pyridinium nitrogen increases steric bulk around C2, pushing the radical attack toward C4.

Q2: The reaction yields are low (<20%), and I see unreacted starting material.

Root Cause: Inefficient radical generation or lack of substrate activation. Solution:

-

Check Protonation: Ensure you are adding TFA. Neutral pyridines react very poorly with electrophilic

radicals. -

Reagent Quality: DFMS is hygroscopic. If the solid is clumpy or wet, the effective stoichiometry is wrong. Increase loading to 4-5 equiv.

-

Phase Transfer: The reaction is biphasic. Vigorous stirring (1000+ RPM) is non-negotiable to ensure the radical (generated in aqueous/interface) meets the organic-soluble substrate.

Q3: I am getting bis-difluoromethylation (poly-alkylation).

Root Cause: The product is still reactive (or more reactive) than the starting material. Solution:

-

Stop Early: Monitor via LCMS and quench at 60-70% conversion.

-

Temperature Control: Run the reaction at 0°C instead of Room Temperature.

-

Sequential Addition: Do not add all 3.0 equiv of DFMS at once. Add in 3 batches of 1.0 equiv every 2 hours.

Module 4: Advanced Workflow - The Decision Tree

Follow this logic to determine the best path forward for your specific substrate.

Figure 2: Strategic decision tree for maximizing regioselectivity based on substrate constraints.

References

-

Fujiwara, Y., et al. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[1] [Link]

-

O’Hara, F., et al. (2013).[2][3] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

-

Sap, J. B. I., et al. (2021).[4] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. [Link]

-

Wang, Z., et al. (2024).[5] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[6][7][8] Nature Communications, 15, 4094. [Link]

-

Minisci, F., et al. (1989). Nucleophilic character of alkyl radicals: new syntheses of alkylpyridines and alkylquinolines. Journal of Organic Chemistry, 54(22), 5224–5227. [Link]

Sources

- 1. Baran difluoromethylation reagent - Enamine [enamine.net]

- 2. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of Fluorinated Pyridine Derivatives

Topic: Separation of Mono- and Bis-(difluoromethyl)pyridine Byproducts Ticket ID: #F-PYR-002 Responder: Senior Application Scientist, Separation Sciences Division

Executive Summary & Diagnostic Framework

The Challenge:

In radical difluoromethylation (e.g., using zinc sulfinates or photocatalysis), controlling the degree of substitution on electron-deficient heterocycles like pyridine is kinetically difficult. You often generate a mixture of the desired mono-difluoromethylated (

The Science of Separation:

Separation fails on standard silica gel because the

Physicochemical Comparison Table

Estimated values based on Hammett substituent constants (

| Property | Unsubstituted Pyridine | Mono-( | Bis-( | Separation Lever |

| Basicity (pKa of | ~5.2 | ~1.0 – 2.5 (Weak Base) | < 0.5 (Very Weak/Non-Basic) | Primary (pH Swing) |

| Lipophilicity (LogP) | Low | Medium | High | Secondary (Reverse Phase) |

| H-Bond Acidity | None | Weak Donor | Stronger Donor (Cumulative) | Tertiary (SFC/Specialty Phases) |

Module A: The "pH Swing" Extraction (High Throughput)

Applicability: Multigram scale; early-stage purification.

Principle: The introduction of each

-

Mono-species: Still basic enough to be protonated by strong aqueous acid.

-

Bis-species: The nitrogen lone pair is so deactivated that it resists protonation in standard aqueous mineral acids, remaining in the organic layer.

Protocol: Selective Protonation

-

Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., TBME or Diethyl Ether ). Avoid DCM if possible to prevent emulsions.

-

Acid Wash (The Cut): Extract the organic layer with 3M HCl (aq).

-

Note: Do not use weak acids (Citric, Acetic) as they will not protonate the mono-

pyridine efficiently.

-

-

Phase Separation:

-

Organic Layer: Contains the Bis-(

) byproduct (and non-basic impurities). -

Aqueous Layer: Contains the Mono-(

) species as the pyridinium hydrochloride salt.

-

-

Recovery:

-

Neutralize the aqueous layer with solid

or -

Extract back into organics (DCM or EtOAc).

-

Dry (

) and concentrate to yield the mono-product.

-

Figure 1: Selective acid-base extraction workflow utilizing the reduced basicity of fluorinated pyridines.

Module B: Chromatographic Troubleshooting

If extraction is insufficient (or if the pKa difference is too narrow due to other substituents), use chromatography.

Why Standard Silica Fails

On normal phase silica, the "fluorine tailing" effect often occurs. The H-bond donor capability of

Recommended Stationary Phases

-

C18 (Reverse Phase): The most robust method. The Bis species is significantly more lipophilic (higher LogP) and will elute later than the Mono species.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

-

Fluorophenyl (PFP) Phases: These columns interact specifically with fluorinated compounds via

and dipole-dipole interactions. They often reverse the elution order or provide orthogonality compared to C18.

Supercritical Fluid Chromatography (SFC) – The Gold Standard

For difficult separations, SFC is superior because supercritical

-

Column: 2-Ethylpyridine (2-EP) or Diol phases.

-

Mechanism: The basic 2-EP stationary phase interacts with the H-bond donor proton of the

group.-

Bis-species: Has two H-bond donor sites

Stronger retention. -

Mono-species: Weaker retention.

-

Figure 2: Decision tree for selecting the optimal purification strategy based on scale and equipment availability.

Frequently Asked Questions (FAQ)

Q: I used 1M HCl for extraction, but I lost my mono-product to the organic layer. Why?

A: The electron-withdrawing effect of the

-

Fix: Increase acid concentration to 3M or 6M HCl to force protonation. Alternatively, use Sulfuric Acid (

) , which is more potent in non-aqueous environments.

Q: Can I use distillation? A: Only for low molecular weight, simple pyridine derivatives.

-

Guidance: Fluorination increases volatility compared to other functional groups, but the boiling point difference between mono- and bis- is often small (<10°C). Fractional distillation requires a high theoretical plate count. Vacuum distillation is recommended only if the boiling point is <150°C to avoid decomposition.

Q: How do I verify which peak is which on LCMS? A:

-

Mass Spec: Look for the characteristic mass shift.

adds exactly 50.0 Da (replacing H) or 51.0 Da (addition). -

Fragmentation:

groups often show a loss of 50 Da ( -

Elution Order (C18): The Bis-product will almost always have a longer retention time (higher lipophilicity).

References

-

Hydrogen Bond Acidity of CF2H: Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?"[1][2][4][5][6] Journal of Medicinal Chemistry, 2019.[6][7]

-

Basicity of Fluorinated Pyridines: Reinert, T., et al. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu / ACS, 2025.

-

SFC Separation of Fluorinated Compounds: Selerity Technologies. "The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC)." Application Note.

- Xing, L., et al. "Predicting pKa of Fluorinated Compounds." Bioorganic & Medicinal Chemistry, 2013.

Sources

- 1. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Handling instability of DAST reagent in pyridine deoxofluorination

A Guide for Researchers on Handling Reagent Instability and Optimizing Reaction Outcomes

Welcome to the technical support center for deoxofluorination reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges researchers face when using Diethylaminosulfur Trifluoride (DAST), particularly concerning its stability and the influence of additives like pyridine. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can design robust and reproducible fluorination strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding DAST and its Instability

This section covers foundational knowledge about DAST, its properties, and common concerns regarding its use.

Q1: What is DAST and why is it so widely used for deoxofluorination?

A: Diethylaminosulfur Trifluoride (DAST) is a versatile and potent nucleophilic fluorinating agent used to convert hydroxyl groups (in alcohols) and carbonyl groups (in aldehydes and ketones) into their corresponding mono- and di-fluorinated analogues, respectively.[1][2] Its popularity stems from its effectiveness across a broad range of substrates, including primary, secondary, and tertiary alcohols, and its ability to be used in standard laboratory glassware at atmospheric pressure.[3][4][5] Unlike harsher reagents like sulfur tetrafluoride (SF₄), DAST offers a more convenient and generally more selective method for introducing fluorine into organic molecules.[5][6]

Q2: What are the primary safety concerns with DAST?

A: DAST is a hazardous reagent that demands strict adherence to safety protocols.[7] The primary concerns are:

-

Thermal Instability: DAST is thermally unstable and can decompose violently or explosively at elevated temperatures. Reports indicate decomposition can begin at temperatures as low as 50-60 °C, with catastrophic decomposition possible above 90 °C.[8][9][10] It is crucial to maintain reaction temperatures below 50 °C.[8]

-

Moisture Sensitivity: It reacts violently with water, releasing corrosive and toxic hydrogen fluoride (HF) gas.[1][9][11] All reactions must be conducted under strictly anhydrous conditions.

-

Corrosivity and Toxicity: DAST is corrosive and can cause severe skin burns and eye damage.[7][9] It is also harmful if inhaled or swallowed.[7][9] Always handle DAST in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[7]

Q3: My DAST reagent has turned orange. Is it still usable?

A: Freshly distilled DAST is a colorless oil. Over time, especially with exposure to trace moisture or light, it can decompose and develop an orange or brown color.[8] This discoloration often indicates the formation of impurities that can negatively impact your reaction, leading to lower yields and more byproducts. While slightly discolored reagent might be usable for robust substrates, for sensitive applications or to ensure reproducibility, it is highly recommended to use fresh or redistilled DAST. For critical applications, purchasing from a reputable commercial source is often the safest option.[8]

Q4: How does pyridine influence a DAST deoxofluorination reaction?

A: Pyridine is sometimes used in DAST fluorination reactions, typically with the intent of acting as an acid scavenger. The reaction of DAST with an alcohol generates one equivalent of hydrogen fluoride (HF).[12] For acid-sensitive substrates, this HF can cause degradation or side reactions. Pyridine, as a mild base, can neutralize this HF.

However, its use is a double-edged sword. The basicity of pyridine can also promote the E2 elimination pathway, leading to the formation of undesired alkene byproducts, particularly with secondary and tertiary alcohols. Therefore, while it may protect an acid-labile functional group, it can simultaneously decrease the yield of the desired fluorinated product by favoring elimination over substitution. Its use should be carefully considered and optimized on a case-by-case basis.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q6: My reaction is giving a low yield of the fluorinated product. What should I check first?

A: Low yield is a common issue. A systematic check of the following is the best approach:

-

Anhydrous Conditions: This is the most common culprit. Ensure all glassware was rigorously dried, solvents were anhydrous, and the reaction was performed under a dry inert atmosphere (e.g., argon or nitrogen). Even trace moisture can quench the DAST reagent.[13]

-

Reagent Quality: Verify the purity of your DAST. If it is old or discolored, its potency may be compromised.

-

Temperature Control: Many deoxofluorinations are highly temperature-sensitive.[13] Ensure you are using the correct temperature profile. For many alcohols, addition of DAST is performed at -78 °C, followed by a slow warming to 0 °C or room temperature.[4]

-

Stoichiometry: Ensure you are using an adequate excess of DAST (typically 1.1-1.5 equivalents for alcohols). For less reactive substrates, more equivalents may be needed.

Troubleshooting Workflow for Low Yields

Caption: A workflow for diagnosing low-yield issues.

Q7: I'm observing a significant amount of an alkene byproduct. How can I minimize elimination?

A: Elimination is a classic side reaction in DAST chemistry, competing with the desired SN2 substitution.[4][14] It is especially prevalent with sterically hindered secondary or tertiary alcohols. To favor substitution over elimination:

-

Lower the Reaction Temperature: Perform the DAST addition at -78 °C and allow the reaction to warm very slowly. Maintaining a lower temperature for longer can favor the SN2 pathway.[13]

-

Solvent Choice: Dichloromethane (DCM) is standard.[13] However, for substrates prone to elimination, consider less polar, non-coordinating solvents like hexane or toluene, which can disfavor the formation of carbocationic intermediates that lead to elimination.

-

Avoid Basic Additives: Avoid using amine bases like pyridine or triethylamine unless absolutely necessary for substrate stability, as they can actively promote the E2 pathway.

-

Consider Alternative Reagents: If elimination remains a problem, newer reagents like PyFluor have been specifically designed to be more selective and produce significantly fewer elimination byproducts.[14][15]

Competing Sₙ2 and E2 Pathways

Caption: The central intermediate can lead to substitution or elimination.

Q8: My reaction is complex, with multiple unidentified byproducts. What could be the cause?

A: A complex reaction mixture often points to substrate instability or reagent decomposition.

-

Substrate Instability: The HF generated during the reaction can catalyze rearrangements (e.g., Wagner-Meerwein) or decomposition of sensitive substrates.[4] Adding an acid scavenger that does not promote elimination, such as sodium fluoride or proton sponge, might be beneficial.

-